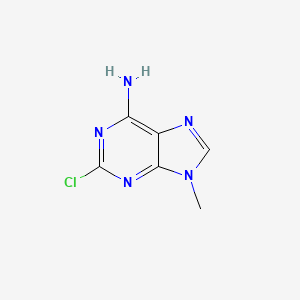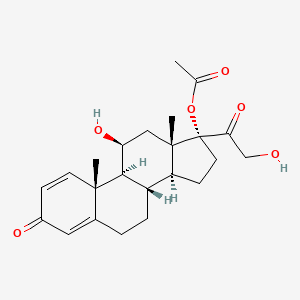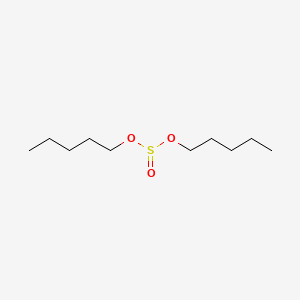
2-Chloro-9-methyl-9H-purin-6-amine
Vue d'ensemble
Description
2-Chloro-9-methyl-9H-purin-6-amine, also known as 6-Chloroguanine, is a chemical compound that belongs to the purine family . It has a CAS Number of 7013-21-0 and a molecular weight of 183.6 .
Molecular Structure Analysis
The InChI code for 2-Chloro-9-methyl-9H-purin-6-amine is 1S/C6H6ClN5/c1-12-2-9-3-4 (8)10-6 (7)11-5 (3)12/h2H,1H3, (H2,8,10,11) and the InChI key is XBMKMJLOOAHOKH-UHFFFAOYSA-N . Tautomeric purine forms of related compounds have been studied using B3 based density functional calculations .Physical And Chemical Properties Analysis
2-Chloro-9-methyl-9H-purin-6-amine has a density of 1.8±0.1 g/cm3 and a boiling point of 315.6±52.0 °C at 760 mmHg . It is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Pharmaceutical Research
2-Chloro-9-methyl-9H-purin-6-amine is utilized as a pharmaceutical intermediate . Its purine structure is a key component in the synthesis of various drugs, particularly those that interact with the body’s purinergic receptors. These receptors play a role in a wide range of physiological processes, making this compound valuable in the development of treatments for diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Chemical Synthesis
In the realm of chemical synthesis, this compound serves as a building block for creating more complex molecules . Its reactivity, particularly the presence of the chloro group, allows for substitution reactions that can lead to the formation of a diverse array of chemical entities. This versatility is crucial for the discovery and development of new chemical entities with potential therapeutic effects.
Material Science
The purine base of 2-Chloro-9-methyl-9H-purin-6-amine is explored in material science for the development of organic semiconductor materials . These materials are integral to the creation of organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s molecular structure can be modified to alter its electronic properties, which is essential for optimizing the performance of these materials.
Analytical Chemistry
In analytical chemistry, 2-Chloro-9-methyl-9H-purin-6-amine can be used as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.
Biological Studies
This compound is also significant in biological studies, particularly in the investigation of nucleotide metabolism . As a purine derivative, it can be incorporated into metabolic studies to understand the synthesis and degradation pathways of nucleotides, which are vital for cellular functions and energy transfer.
Enzyme Inhibition Research
2-Chloro-9-methyl-9H-purin-6-amine has potential applications in studying enzyme inhibition . By interacting with enzymes that process purine or purine-like molecules, researchers can gain insights into the mechanisms of enzyme action and inhibition. This knowledge is crucial for the design of enzyme inhibitors that can serve as drugs to treat various diseases.
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKMJLOOAHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220410 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-methyl-9H-purin-6-amine | |
CAS RN |
7013-21-0 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















